2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of pyridalyl, a TFMP, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are typically characterized by the exchange of chlorine and fluorine atoms . This process is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Mechanism of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This combination is believed to contribute to the effectiveness of these compounds in protecting crops from pests and their use in pharmaceutical and veterinary products .
Future Directions
The future of TFMP derivatives like 2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine looks promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine, such as TFMP derivatives, is becoming an increasingly important research topic .
Properties
IUPAC Name |
3-(chloromethyl)-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-5(7(9,10)11)1-2-13-6(4)12/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKFZPSEAPARPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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